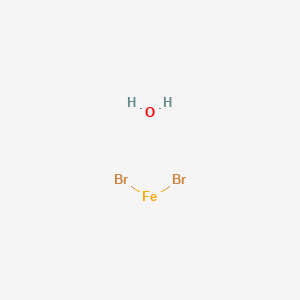

Iron(II)bromidehydrate

Description

Contextualization within Iron Halide Chemistry and Hydrated Species Research

Iron(II) bromide is a member of the iron(II) halide family, which also includes iron(II) fluoride, iron(II) chloride, and iron(II) iodide. uwimona.edu.jm Like most metal halides, anhydrous iron(II) bromide has a polymeric structure where Fe(II) ions are cross-linked with bromide ions. wikipedia.orgqsstudy.com It crystallizes in the cadmium iodide (CdI₂) structure, which consists of close-packed layers of bromide ions with iron(II) ions occupying the octahedral holes between them. wikipedia.orgqsstudy.com This structure is slightly different from that of iron(II) chloride, which adopts the cadmium chloride (CdCl₂) motif. wikipedia.orgqsstudy.com

The study of hydrated species, or hydrates, is a crucial subfield of inorganic chemistry. Hydrates are salts that have incorporated water molecules into their crystalline framework, known as water of crystallization. wikipedia.org These water molecules can be directly bonded to the metal cation as aqua ligands or be held in the lattice by hydrogen bonds. wikipedia.org The presence and number of water molecules significantly influence the compound's structure, stability, and properties. wikipedia.org

Iron(II) bromide forms several stable hydrates, including a nonahydrate (FeBr₂·9H₂O) below -29.3°C, a pale green hexahydrate (FeBr₂·6H₂O) at room temperature, a tetrahydrate (FeBr₂·4H₂O) above 49°C, and a dihydrate (FeBr₂·2H₂O) above 83°C. chemicalbook.com The structure of these hydrates differs from the anhydrous form. For instance, the tetrahydrate, FeBr₂(H₂O)₄, features an octahedral geometry around the iron center with the two bromide ligands in a mutually trans configuration. wikipedia.orgqsstudy.com Spectroscopic studies of the hexahydrate suggest it contains trans-[Fe(H₂O)₄Br₂] units rather than hexaaquairon(II) cations, [Fe(H₂O)₆]²⁺. rsc.orgrsc.org

| Property wikipedia.orgqsstudy.comchemicalbook.comfishersci.ca | Anhydrous Iron(II) Bromide | Iron(II) Bromide Hexahydrate |

| Formula | FeBr₂ | FeBr₂·6H₂O |

| Molar Mass | 215.65 g/mol | 323.74 g/mol |

| Appearance | Yellow-brown solid | Pale green crystalline solid |

| Melting Point | 684 °C | 27 °C (decomposes) |

| Solubility | Soluble in water, THF, methanol (B129727), ethanol (B145695) | Soluble in water |

| Crystal Structure | Cadmium iodide (CdI₂) type | Monoclinic |

Academic Significance and Research Gaps in Iron(II) Bromide Hydrate (B1144303) Studies

The academic significance of iron(II) bromide hydrate stems from its utility as a synthetic precursor and its interesting physicochemical properties. It is a key starting material for synthesizing a variety of organometallic and coordination compounds. In the field of polymer chemistry, it serves as a catalyst, particularly for processes like Atom Transfer Radical Polymerization (ATRP). chemicalbook.com Its paramagnetic nature makes it a valuable compound for research in materials science, specifically in the development and study of magnetic materials. Furthermore, the redox activity of the Fe²⁺/Fe³⁺ couple makes the compound relevant to electrochemical studies.

Despite its utility, several research gaps remain. While the primary hydrates (di-, tetra-, and hexahydrate) are known, a comprehensive structural and spectroscopic characterization of all possible hydrate phases, including the nonahydrate, is not fully complete. chemicalbook.com The anhydrous form, FeBr₂, has long been studied as a model compound for metamagnetism, a phenomenon where an antiferromagnetic material undergoes a phase transition to a ferromagnetic-like state in a strong magnetic field. wikipedia.orgqsstudy.comresearchgate.net However, how the degree of hydration systematically affects these magnetic properties is an area requiring further investigation, with initial studies indicating that the magnetic order is strongly influenced by the presence of water molecules in the crystal lattice. researchgate.net Another area for deeper research is the kinetics of complex formation and ligand exchange in aqueous solutions of iron(II) bromide, which could provide fundamental insights into its reaction mechanisms.

Historical Development of Research on Hydrated Iron(II) Halides

Research into iron halides has progressed from fundamental synthesis and characterization to detailed investigations of their structural, electronic, and magnetic properties. Early studies focused on preparative methods, such as the synthesis of anhydrous FeBr₂ by reacting iron powder with concentrated hydrobromic acid in methanol or by direct reaction of the elements at high temperatures. wikipedia.orgqsstudy.comchemicalbook.com The preparation of hydrated forms typically involves crystallization from aqueous solutions.

The mid-20th century saw the application of advanced analytical techniques to these compounds. X-ray diffraction was employed to solve the crystal structures of anhydrous FeBr₂ and its hydrates, revealing key details about their polymeric and molecular arrangements. wikipedia.orgqsstudy.com Later, spectroscopic methods like Mössbauer spectroscopy became crucial for probing the local electronic environment of the iron nucleus. rsc.orgrsc.org These studies provided valuable data on the oxidation state and site symmetry of the iron ions in different halide and hydrate environments, for instance, confirming the structure of FeBr₂·6H₂O. rsc.orgrsc.org The long-standing interest in the magnetic properties of FeBr₂ also spurred numerous investigations into its phase transitions and magnetic ordering, establishing it as a classic metamagnetic compound. researchgate.net The broader field of hybrid metal halides, which combines organic and inorganic components, has a research history dating back to the 1960s, providing a rich context for the ongoing study of modified iron halide systems. acs.org

Overview of Advanced Research Themes for Iron(II) Bromide Hydrate

Contemporary research on iron(II) bromide hydrate is exploring several advanced themes, driven by its potential in catalysis and materials science.

Precursor for Advanced Materials: Iron(II) bromide hydrate is an essential precursor for the synthesis of novel organometallic iron complexes and hybrid organic-inorganic materials. These materials are under investigation for a wide range of applications, leveraging the unique properties imparted by the iron centers.

Catalysis: Its role as a catalyst continues to be an active area of research. Beyond its use in polymerization, it is being explored in other organic transformations where a mild Lewis acidic iron(II) source is required. solubilityofthings.com

Magnetic Materials: Building on the foundational knowledge of anhydrous FeBr₂'s metamagnetism, research is extending to its hydrated and complexed forms. wikipedia.orgresearchgate.net The goal is to understand how the coordination environment and intermolecular interactions, mediated by water molecules or other ligands, can be used to tune the magnetic properties of iron(II) bromide-based materials.

Electrochemistry: The Fe²⁺/Fe³⁺ redox couple inherent to iron(II) bromide makes it a candidate for studies in electrochemistry, including potential applications in energy storage systems or as a redox mediator.

High-Purity Applications: The use of ultra-high purity iron(II) bromide hydrate as a reference standard and for specialized crystal growth applications is an ongoing niche area of materials research. americanelements.com

The study of these themes is supported by sophisticated characterization techniques, providing deeper insights into the structure-property relationships of this versatile compound.

Table of Hydration States for Iron(II) Bromide

| Hydrate Form | Formula | Temperature Stability Range chemicalbook.com |

| Nonahydrate | FeBr₂·9H₂O | Forms below -29.3°C |

| Hexahydrate | FeBr₂·6H₂O | Stable at room temperature |

| Tetrahydrate | FeBr₂·4H₂O | Stable above 49°C |

| Dihydrate | FeBr₂·2H₂O | Stable above 83°C |

Structure

2D Structure

Properties

CAS No. |

20049-67-6 |

|---|---|

Molecular Formula |

Br2FeH2O |

Molecular Weight |

233.67 g/mol |

IUPAC Name |

dibromoiron;hydrate |

InChI |

InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI Key |

JOFNEGXELTXFTH-UHFFFAOYSA-L |

Canonical SMILES |

O.[Fe](Br)Br |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis and Isolation of Iron Ii Bromide Hydrate

Purification and Isolation Techniques for Research-Grade Material

Recrystallization and Solvent-Based Purification Strategies

The purification of iron(II) bromide hydrate (B1144303) is primarily achieved through recrystallization, a technique that leverages differences in solubility to separate the compound from impurities. The choice of solvent system and crystallization method is crucial for obtaining high-purity crystals of the desired hydrate form.

Aqueous Recrystallization: The most straightforward method involves the dissolution of crude iron(II) bromide in deionized water to create a saturated solution. Slow evaporation of this solution at ambient temperature (e.g., 25°C) can yield large, high-purity crystals of the hydrate. Alternatively, cooling a filtered, saturated aqueous solution to 0°C is an effective method for crystallizing the product.

Acidified Aqueous Recrystallization: To further suppress the oxidation of Fe(II) to Fe(III) during the purification process, the recrystallization can be performed from an acidic solution. Dissolving the crude material in a dilute solution of hydrobromic acid (e.g., 10% HBr) before cooling helps to maintain an acidic pH, which stabilizes the ferrous ion and yields high-purity crystals upon cooling. researchgate.net

Antisolvent Crystallization: This strategy involves the addition of a solvent in which iron(II) bromide is poorly soluble (an antisolvent) to a solution of the compound, thereby inducing rapid precipitation. Adding ethanol (B145695) to a concentrated aqueous solution of iron(II) bromide is a documented method that preferentially yields iron(II) bromide tetrahydrate (FeBr₂·4H₂O). This technique is advantageous for its speed and control over the resulting hydrate form.

Nonaqueous and Mixed-Solvent Systems: Synthesis and purification can also be conducted in nonaqueous solvents. Iron(II) bromide can be synthesized in methanol (B129727) through the reaction of iron powder with concentrated hydrobromic acid. csic.es This process forms a methanol solvate, [Fe(MeOH)₆]Br₂, which can be isolated and subsequently hydrated in a controlled manner. The use of such solvent systems can offer advantages in controlling purity and the final product form. The choice of solvent is critical as it can influence the resulting crystal lattice and magnetic properties of iron(II) complexes. nih.gov

Below is a table summarizing various solvent-based purification strategies for Iron(II) Bromide Hydrate.

Table 1: Solvent-Based Purification Strategies for Iron(II) Bromide Hydrate| Method | Solvent System | Procedure | Predominant Hydrate Form | Reference |

|---|---|---|---|---|

| Slow Evaporation | Deionized Water | A saturated aqueous solution is evaporated at 25°C. | Not Specified | |

| Cooling Crystallization | 10% Hydrobromic Acid | Crude FeBr₂ is dissolved, filtered, and cooled to 0°C. | Not Specified | |

| Antisolvent Addition | Aqueous / Ethanol | Ethanol is added to a concentrated aqueous solution. | FeBr₂·4H₂O | |

| Solvate Formation | Methanol | Iron powder reacts with HBr in methanol, followed by controlled hydration. | FeBr₂·4H₂O | csic.es |

Exclusion of Oxygen and Moisture for Oxidation Mitigation

The Fe²⁺ ion is readily oxidized to Fe³⁺ in the presence of atmospheric oxygen, particularly in neutral or alkaline aqueous solutions. researchgate.net This oxidative degradation leads to the contamination of the product with iron(III) species. Therefore, stringent exclusion of oxygen and moisture is paramount during the synthesis, purification, and storage of iron(II) bromide hydrate.

Inert Atmosphere Handling: All manipulations of iron(II) bromide, especially in solution, should be performed under an inert atmosphere, such as high-purity nitrogen or argon. This can be achieved using standard Schlenk line techniques or by working within a glovebox. Deaerating solvents by sparging with an inert gas prior to use is also a critical step to remove dissolved oxygen. cdnsciencepub.com

Use of Scavengers and Stabilizers:

Chemical Scavengers: In aqueous solutions, small amounts of oxygen scavengers, such as hydroquinone (B1673460) (0.1–0.5%), can be added to inhibit the oxidation of Fe²⁺ to Fe³⁺.

Excess Metal: During synthesis from iron metal and hydrobromic acid, using an excess of iron powder helps to ensure that any Fe³⁺ formed is reduced back to Fe²⁺.

Acidification: Maintaining an acidic environment is a key strategy to prevent oxidation. The oxidation of Fe²⁺ is significantly slower under acidic conditions. researchgate.netacs.org The addition of sulfuric acid, for instance, is a common practice to prevent the aerial oxidation of iron(II) salts in solution. researchgate.net

Controlled Storage: Once isolated, iron(II) bromide hydrate is hygroscopic and remains sensitive to air. It must be stored in tightly sealed containers under an inert atmosphere. To prevent deliquescence and degradation from absorbed moisture, storage in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) is recommended.

Mechanistic Investigations of Iron(II) Bromide Hydrate Formation Pathways

The precise mechanism of iron(II) bromide hydrate formation from aqueous solution has not been extensively detailed in the literature. However, by drawing parallels with the crystallization of other hydrated metal salts and iron compounds, a general pathway can be proposed. The process involves the coordination of water molecules and bromide ions around the Fe²⁺ cation, followed by nucleation and subsequent crystal growth.

The formation of hydrated metal ions in solution is a fundamental first step. mdpi.com In an aqueous solution, the Fe²⁺ ion exists as a hydrated cation, likely [Fe(H₂O)₆]²⁺. The formation of the solid hydrate involves a competition between water molecules and bromide ions for positions in the primary coordination sphere of the iron atom. cdnsciencepub.com

Ion Pairing and Complex Formation: Initially, electrostatic interactions lead to the formation of solvent-separated and contact ion pairs between the hydrated ferrous cations and bromide anions in the solution. This is a precursor to the incorporation of the bromide ions into the inner coordination sphere of the iron. Kinetic studies on the binding of bromide to iron(III) suggest a mechanism involving the formation of ion pairs prior to the formation of the inner sphere complex. cdnsciencepub.com

Nucleation: This is the formation of the smallest stable crystalline aggregates from the supersaturated solution. The presence of Fe²⁺ ions has been shown to influence this stage in other systems; for instance, Fe(II) can prolong the nucleation step during the crystallization of calcium carbonate. researchgate.net The nucleation of iron(II) bromide hydrate would involve the organization of the [Fe(H₂O)ₓBrᵧ]ⁿ complexes into an ordered lattice. The specific hydrate that forms (e.g., tetrahydrate vs. hexahydrate) is dependent on conditions such as temperature and water activity. researchgate.net

Crystal Growth: Once stable nuclei have formed, they grow by the sequential addition of more iron(II), bromide, and water units from the solution onto the crystal surface. The rate of crystal growth can be influenced by factors such as the degree of supersaturation, temperature, and the presence of impurities. The formation of different crystal polymorphs or hydrates can be influenced by the solvent environment. nih.gov

The hydration of anhydrous FeBr₂ provides a clearer kinetic picture. The process is dependent on the relative humidity (RH), with different hydrates forming over varying timescales.

Below is a data table illustrating the kinetics of anhydrous FeBr₂ hydration.

Table 2: Hydration Kinetics of Anhydrous Iron(II) Bromide| Relative Humidity (%) | Time to Full Hydration (hours) | Dominant Hydrate Phase Formed | Reference |

|---|---|---|---|

| 30–40 | 48 | FeBr₂·2H₂O | |

| 50–60 | 24 | FeBr₂·4H₂O | |

| >70 | 12 | FeBr₂·6H₂O |

This data indicates that the formation of specific hydrates is a kinetically controlled process, where the availability of water molecules directly influences the structure of the resulting crystalline solid. Mechanistic studies on related metal halide systems, such as perovskites, also highlight the critical role of water in mediating phase transitions and assisting in structural rearrangements. aip.orgresearchgate.net

Elucidation of the Crystal and Molecular Structure of Iron Ii Bromide Hydrate

High-Resolution Single-Crystal X-ray Diffraction Studies

High-resolution single-crystal X-ray diffraction is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For iron(II) bromide hydrate (B1144303), this method has been instrumental in defining its fundamental structural parameters.

Determination of Unit Cell Parameters and Space Group Symmetries

The crystal structure of anhydrous iron(II) bromide belongs to the rhombohedral crystal system, with the space group P-3m1. wikipedia.org This structure consists of layers of bromide ions with iron(II) ions occupying the octahedral holes. wikiwand.com

Different hydrates of iron(II) bromide exist, with the hexahydrate and tetrahydrate being notable. chemicalbook.com The tetrahydrate, FeBr₂(H₂O)₄, possesses a structure where the iron(II) center is octahedrally coordinated to four water molecules and two mutually trans bromide ions. wikiwand.com While specific unit cell parameters for the most common hydrates of iron(II) bromide are not consistently available across the search results, data for related iron complexes and other metal bromide hydrates provide context for the types of structures that can be expected. For instance, an iron(II) complex with a silacycle-bridged biaryl-based ligand crystallizes in the monoclinic space group P21/c. acs.org Another example, bis(2,2′:6′,2″-terpyridyl)cobalt(II) bromide, crystallizes in the triclinic space group P. scispace.com

The following table presents representative data for anhydrous iron(II) bromide and a related iron(II) complex to illustrate typical crystallographic parameters.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) ** |

| Anhydrous FeBr₂ | Rhombohedral | P-3m1 | - | - | - | - | - | - |

| Iron(II) monobromide complex | Monoclinic | P21/c | - | - | - | - | - | - |

Data for unit cell dimensions for anhydrous FeBr₂ and the specific hydrates of iron(II) bromide were not available in the provided search results. The space group for anhydrous FeBr₂ is provided. wikipedia.org

Refinement of Atomic Coordinates and Anisotropic Displacement Parameters

The refinement process in X-ray crystallography involves adjusting the atomic coordinates and anisotropic displacement parameters (ADPs) to achieve the best possible match between the observed diffraction pattern and a calculated model. ADPs describe the anisotropic thermal motion of atoms within the crystal lattice.

For iron(II) bromide hydrate and its related complexes, the refinement of these parameters is crucial for an accurate structural model. This process is typically performed using full-matrix least-squares methods on F². mdpi.comirb.hr In these refinements, hydrogen atoms are often placed in geometrically idealized positions and refined using a riding model. mdpi.comirb.hr The quality of the final structural model is assessed by factors such as the R1 value; a lower value indicates a better fit.

Neutron Diffraction Analysis for Hydrogen Atom Localization and Hydration Sphere Details

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for locating hydrogen atoms. Due to their low electron density, hydrogen atoms are difficult to detect with X-rays. Neutrons, however, scatter effectively from atomic nuclei, making the localization of hydrogen atoms and the detailed analysis of the hydration sphere feasible.

Studies on similar hydrated metal compounds, such as hydrated iron(III) phosphate, have successfully used neutron diffraction to localize hydrogen atoms. researchgate.net This analysis reveals the intricate network of hydrogen bonds within the crystal structure, defining how the water molecules of the hydration sphere are oriented and interact with the bromide ions and the iron(II) center. In the case of FePO₄·H₂O, neutron diffraction showed that hydrogen atoms are linked to oxygen atoms shared between adjacent FeO₆ octahedra. researchgate.net Such studies on iron(II) bromide hydrate would provide invaluable information on the hydrogen bonding network and the precise geometry of the water molecules.

Polymorphism and Structural Phase Transitions in Iron(II) Bromide Hydrate Systems

Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly influence its physical and chemical properties. While information specifically on the polymorphism of iron(II) bromide hydrate is limited in the provided results, the existence of different hydrates (e.g., dihydrate, tetrahydrate, hexahydrate, and a nonahydrate) suggests a rich structural landscape. chemicalbook.com These different hydration states can be considered a form of polymorphism.

The stability of these hydrates is temperature-dependent: the hexahydrate is stable at room temperature, the tetrahydrate above 49°C, and the dihydrate above 83°C. chemicalbook.com A nonahydrate can form at temperatures below -29.3°C. chemicalbook.com These temperature-dependent transformations between different hydrates represent structural phase transitions. Further research into chiral iron(II) complexes has demonstrated polymorphism-dependent spin-crossover and ferroelectric properties, highlighting the importance of this phenomenon in iron compounds. rsc.org

Detailed Analysis of Bond Lengths, Angles, and Coordination Geometries of the Iron(II) Center

The coordination environment of the iron(II) ion is a critical aspect of the molecular structure of iron(II) bromide hydrate.

Octahedral Coordination Environment of Iron(II)

In the hydrated forms of iron(II) bromide, the iron(II) ion is typically found in an octahedral coordination environment. wikiwand.com In the case of iron(II) bromide tetrahydrate, the Fe(II) center is coordinated to four water molecules and two bromide ions. wikiwand.com These ligands are arranged in an octahedral geometry, with the two bromide ions occupying trans positions. wikiwand.com

The Fe-O bond distances in the hydrated iron(II) ion in aqueous solution have been determined to be in the range of 2.10–2.13 Å through various techniques including Large Angle X-ray Scattering (LAXS). rsc.org In a specific iron(II) bromide complex with an imidazole-based ligand, the Fe—N bond lengths were found to be 2.190 (3) Å. nih.goviucr.org The Fe-Br bond lengths will vary depending on the specific complex; for example, in A[FeBr₃(NO)]⁻ anions, the average Fe-Br bond length is 2.377 Å. uni-muenchen.de

The following table summarizes typical bond lengths found in iron(II) complexes.

| Bond | Bond Length (Å) | Compound Context | Citation |

| Fe-O | 2.10 - 2.13 | Hydrated Fe(II) in aqueous solution | rsc.org |

| Fe-N | 2.190 (3) | Iron(II) bromide with imidazole (B134444) ligand | nih.goviucr.org |

| Fe-Br | 2.377 | A[FeBr₃(NO)]⁻ anion | uni-muenchen.de |

The bond angles around the iron(II) center in an ideal octahedral geometry would be 90° and 180°. However, distortions are common due to factors like ligand size and electronic effects.

Influence of Hydration State on Coordination Sphere

The number of water molecules of crystallization, or the hydration state, profoundly influences the coordination sphere of the central iron(II) ion in iron(II) bromide hydrates. The compound is known to form several hydrates, with the specific geometry around the iron atom adapting to accommodate varying numbers of water and bromide ligands. Different hydrates crystallize from aqueous solutions at different temperatures; the pale green hexahydrate forms at room temperature, the tetrahydrate above 49°C, the dihydrate above 83°C, and a nonahydrate (9-hydrate) can form at temperatures below -29.3°C. chemicalbook.com The most stable and well-characterized form under ambient conditions is the tetrahydrate (FeBr₂·4H₂O).

In the case of iron(II) bromide tetrahydrate, the crystal structure consists of discrete molecular units. The iron(II) ion is at the center of an octahedral coordination sphere. wikipedia.org This coordination is achieved by two bromide ions and four water molecules. wikipedia.org The two bromide ligands are positioned in a trans arrangement to each other, while the four water molecules occupy the four equatorial positions of the octahedron. wikipedia.org

While the tetrahydrate features a discrete, monomeric structure, the anhydrous form (FeBr₂) adopts a polymeric layer lattice structure of the CdI₂ type, with iron(II) ions occupying the octahedral holes between close-packed layers of bromide ions. chemicalbook.comwikipedia.org The transition from the polymeric anhydrous structure to the molecular hydrated structures underscores the critical role of water molecules in defining the local coordination environment of the iron center. The hexahydrate (FeBr₂·6H₂O) is also a common form, which decomposes at 27°C. chemicalbook.com

The variability in hydration gives rise to a range of coordination environments, as summarized in the table below.

Table 1: Known Hydrates of Iron(II) Bromide and Their Characteristics

| Hydrate Form | Chemical Formula | Formation/Stability Condition | Coordination Notes |

|---|---|---|---|

| Nonahydrate | FeBr₂·9H₂O | Crystallizes below -29.3°C chemicalbook.com | Details on coordination sphere not widely available. |

| Hexahydrate | FeBr₂·6H₂O | Crystallizes at room temperature chemicalbook.com | A common, pale green crystalline solid. chemicalbook.com |

| Tetrahydrate | FeBr₂·4H₂O | Forms above 49°C; most stable at ambient conditions chemicalbook.com | Octahedral Fe(II) center with two trans bromide ligands and four equatorial water molecules. wikipedia.org |

Computational Crystallography and Structure Prediction

Computational crystallography has emerged as an indispensable tool for predicting and elucidating the crystal structures of complex inorganic compounds like metal halide hydrates. aip.org These theoretical methods are particularly valuable when experimental structure determination is challenging or to complement empirical data with deeper insights into intermolecular interactions.

The prediction of hydrate structures for salts like iron(II) bromide relies heavily on the development of accurate molecular simulation techniques and force fields. researchgate.net For instance, refined polarizable force fields have been developed that accurately model the nuanced H₂O-H₂O, H₂O-ion, and ion-ion interactions. researchgate.net These models have proven successful in predicting the properties of crystalline salts, their aqueous solubility, and the precise structures of various alkali metal halide hydrates, demonstrating their potential applicability to transition metal halides. researchgate.net

Key computational approaches in this field include:

Density Functional Theory (DFT): First-principles DFT calculations are used to investigate the structural and electronic properties of metal halides. uni-bayreuth.deresearchgate.net This method allows for the prediction of stable crystal polymorphs and provides agreement with experimentally known structures. researchgate.net

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: These simulation techniques are used to study the behavior of complex systems. For instance, the Osmotic Ensemble Monte Carlo (OEMC) simulation algorithm is a method for calculating the chemical potentials of crystalline hydrates, which is crucial for predicting their stability and solubility. aip.org

A significant challenge in the computational modeling of hydrates is the development of force fields that can simultaneously and accurately describe the compound in both its solid and solution phases up to the solubility limit. aip.org Despite these challenges, computational methods provide critical atomistic understanding of how factors like hydration influence the crystal structure and properties of materials. uni-bayreuth.de

Table 2: Computational Methods in Hydrate Structure Prediction

| Computational Method | Application | Key Insights |

|---|---|---|

| Polarizable Force Fields | Prediction of crystalline salt properties and hydrate structures. researchgate.net | Accurately models water-ion and ion-ion interactions, enabling prediction of solubility and crystal structures. researchgate.net |

| Density Functional Theory (DFT) | Prediction of ground-state structures and stability of polymorphs. uni-bayreuth.deresearchgate.net | Provides good agreement with experimental crystal structures and elucidates electronic properties. researchgate.net |

In Depth Spectroscopic Investigations of Iron Ii Bromide Hydrate Electronic and Vibrational States

Far-Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Far-infrared and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules and crystal lattices. acs.orgmdpi.com These methods provide insights into the bonding and structure of compounds like iron(II) bromide hydrate (B1144303).

Assignment of O-H and Fe-Br Vibrational Bands

The vibrational spectra of iron(II) bromide hydrates are characterized by bands corresponding to the stretching and bending of O-H groups in the water ligands and the stretching of the Fe-Br bonds. The O-H stretching vibrations are typically observed in the high-frequency region of the infrared spectrum, generally between 3000 and 3600 cm⁻¹. acs.org The exact position of these bands is sensitive to the strength of hydrogen bonding within the crystal lattice. In hydrated metal salts, these bands can be broad due to the variety of hydrogen-bonding environments. rsc.org

The Fe-Br stretching vibrations occur in the far-infrared region, at much lower frequencies. For transition metal halides, these metal-halogen stretching modes are indicative of the coordination environment around the metal ion. For instance, in compounds with similar structures, such as those with a CdCl₂-type lattice, the metal-halogen stretching frequencies provide information about the bond strength and geometry. optica.org

While specific far-infrared and Raman data for iron(II) bromide hydrate is not extensively detailed in the provided search results, general principles of vibrational spectroscopy can be applied. The O-H stretching bands would be expected in the typical region for hydrated salts, and their broadness would suggest significant hydrogen bonding. The Fe-Br stretching frequencies would be found in the far-infrared region, likely below 400 cm⁻¹, consistent with other first-row transition metal bromides. ethernet.edu.et

Study of Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy is a sensitive tool for studying intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net In iron(II) bromide hydrate, the water molecules are coordinated to the iron(II) ion and also participate in a network of hydrogen bonds with the bromide ions and other water molecules. These interactions influence the vibrational frequencies of the O-H groups. Stronger hydrogen bonds typically lead to a red-shift (lower frequency) and broadening of the O-H stretching bands. acs.org Conversely, the H-O-H bending mode, usually around 1640 cm⁻¹, may experience a blue-shift (higher frequency) with increased hydrogen bond strength. mdpi.com

The analysis of these spectral shifts provides valuable information about the structure and stability of the hydrated crystal. The presence of multiple, distinct O-H stretching bands can indicate the existence of crystallographically different water molecules within the unit cell, each with a unique hydrogen-bonding environment.

Mössbauer Spectroscopic Characterization of Iron Oxidation and Spin States

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing precise information about oxidation state, spin state, and site symmetry. carleton.edunih.gov

Isomer Shift and Quadrupole Splitting Analysis

Mössbauer spectra are characterized by several key parameters, including the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is dependent on the s-electron density at the nucleus and is therefore a reliable indicator of the oxidation state of the iron atom. libretexts.org For high-spin iron(II) compounds, the isomer shift is typically higher than that for high-spin iron(III) compounds due to differences in d-electron shielding. libretexts.org

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient at the nucleus. In high-spin iron(II) (d⁶), the sixth d-electron creates an electric field gradient, resulting in a significant quadrupole splitting. researchgate.net The magnitude of ΔE_Q can provide information about the symmetry of the coordination environment.

For various hydrated iron(II) halides, Mössbauer parameters have been reported. For instance, in FeBr₂·4H₂O and FeBr₂·2H₂O, the isomer shifts and quadrupole splittings are consistent with high-spin Fe(II). rsc.org The water of crystallization can influence these parameters, highlighting the sensitivity of Mössbauer spectroscopy to the local environment. researchgate.net

| Compound | Isomer Shift (δ) mm/s | Quadrupole Splitting (ΔE_Q) mm/s | Temperature (K) | Reference |

| FeBr₂·4H₂O | 1.35 | 2.90 | 295 | rsc.org |

| FeBr₂·2H₂O | 1.27 | 2.62 | 295 | rsc.org |

| FeBr₂·4H₂O | 1.47 | 3.20 | 80 | rsc.org |

| FeBr₂·2H₂O | 1.40 | 3.03 | 80 | rsc.org |

Isomer shifts are relative to α-iron.

Elucidation of Electronic Ground States

The electronic ground state of the iron(II) ion in its complexes can also be elucidated using Mössbauer spectroscopy. In most hydrated iron(II) halides, the iron is in a high-spin state (S=2). rsc.org The electronic ground state for a high-spin d⁶ ion in an octahedral field is ⁵T₂g. Distortions from perfect octahedral symmetry, as is common, lift the degeneracy of this state. The temperature dependence of the quadrupole splitting can provide information about the energy separation of the resulting orbital levels. The electronic spectra of FeBr₂·6H₂O suggest the presence of trans-[Fe(H₂O)₄Br₂] units, which would lead to a non-cubic electronic environment and influence the electronic ground state. rsc.org

X-ray Absorption and Emission Spectroscopy for Electronic Structure Elucidation

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques that provide detailed information about the electronic structure, oxidation state, and local coordination environment of the absorbing atom. berstructuralbioportal.orgrsc.org

X-ray Absorption Near Edge Structure (XANES), the region near the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the iron atom. escholarship.org The position and shape of the pre-edge and main edge features in the Fe K-edge XANES spectrum can distinguish between Fe(II) and Fe(III) and provide insights into the symmetry of the iron site. For instance, the intensity of the pre-edge feature, which corresponds to the 1s → 3d transition, is related to the degree of centrosymmetry of the coordination environment.

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillations at energies above the absorption edge. Analysis of the EXAFS region can yield quantitative information about the number, type, and distance of the neighboring atoms, providing a detailed picture of the local structure around the iron center, including Fe-Br and Fe-O bond lengths. berstructuralbioportal.org

While specific XAS and XES studies focused solely on iron(II) bromide hydrate are not prevalent in the initial search, the application of these techniques to similar iron halide and hydrated iron systems demonstrates their utility in determining precise structural and electronic parameters. escholarship.orge-bookshelf.de High-resolution XAS techniques, such as High-Energy Resolution Fluorescence Detected (HERFD) XAS, can provide even more detailed electronic structure information. esrf.fr

Near-Edge Structure (XANES) Analysis of Fe Oxidation State

X-ray Absorption Near-Edge Structure (XANES) spectroscopy at the iron K-edge is a powerful tool for directly probing the oxidation state of the iron center. The energy of the absorption edge and the features in the pre-edge region are characteristic of the formal oxidation state and coordination geometry of the absorbing atom.

For iron compounds, the K-edge energy shifts to higher values as the oxidation state increases. uu.nl The spectra for Fe(II) complexes are thus found at lower energies than those for Fe(III) complexes. uu.nl Analysis of iron(II) bromide compounds confirms the +2 oxidation state of the iron center. In a study of a related compound, iron(II) bromide bis(tetrahydrofuran) (FeBr2(THF)2), the pre-edge peak, which corresponds to the formally forbidden 1s → 3d transition, was observed at 7111.5 eV. rsc.org This energy is characteristic of high-spin Fe(II) in a five-coordinate or distorted octahedral environment. rsc.org Other analyses of Fe(II) bromide species show a distinct derivative peak in the XANES spectrum around 7119-7120 eV, which serves as a clear fingerprint for the Fe(II)-Br interaction and confirms the +2 oxidation state. nih.govsoton.ac.uk

These findings are summarized in the table below.

| Compound/Species | Spectroscopic Feature | Energy (eV) | Inferred Property | Reference |

|---|---|---|---|---|

| FeBr₂(THF)₂ | Pre-edge Peak | 7111.5 | Fe(II) Oxidation State | rsc.org |

| Generic Fe(II) Complex | Absorption Edge | 7120.2 | Fe(II) Oxidation State | nih.gov |

| FeBr₂ Reference | Derivative Peak | ~7119 | Presence of Fe(II)-Br | soton.ac.uk |

Extended Fine Structure (EXAFS) for Local Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) analysis provides detailed information about the local atomic environment around the central iron atom, including bond distances, coordination numbers, and the identity of neighboring atoms. For iron(II) bromide hydrate, the primary coordination sphere is expected to consist of water molecules and bromide ions. The most common hydrate is the hexahydrate, which has a trans-[Fe(H₂O)₄Br₂]·2H₂O structure. EXAFS analysis would therefore be expected to reveal distinct Fe-O and Fe-Br scattering paths.

The table below presents EXAFS-derived bond distances for Fe-Br and Fe-Fe interactions in related dinuclear iron(II) bromide complexes.

| Complex | Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Reference |

|---|---|---|---|---|

| [(PYR)Fe(μ-Br)₂Fe] | Fe-Br | - | 2.4756 | nih.gov |

| Fe-Br | - | 2.5998 | ||

| [Fe₂Br₆]²⁻ | Fe-Br (bridging) | - | 2.45 | soton.ac.uk |

| [Fe₂Br₆]²⁻ | Fe-Br (terminal) | - | 2.33 | soton.ac.uk |

| [(PYR)Fe₂(μ-H)₂] | Fe-Fe | 1 | 2.55 | nih.gov |

UV-Vis Spectroscopy for Ligand Field Transitions and Electronic Transitions

The pale green color of aqueous solutions of iron(II) bromide hydrate is due to electronic transitions involving the d-orbitals of the Fe(II) center. In the hydrated form, the iron exists as the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. As a high-spin d⁶ ion in an octahedral field, its ground state term is ⁵T₂g.

The UV-Visible absorption spectrum of [Fe(H₂O)₆]²⁺ is characterized by a single, weak, and broad absorption band centered around 10,000 cm⁻¹ (1000 nm). dalalinstitute.com This absorption corresponds to the spin-allowed but Laporte-forbidden d-d transition from the ground state to the excited state: ⁵T₂g → ⁵Eg. dalalinstitute.com Due to a slight Jahn-Teller distortion, which is common for this electronic configuration, the excited ⁵Eg state splits. This splitting results in the observed broadness of the absorption band, which is actually a doublet with a separation of approximately 2,000 cm⁻¹. dalalinstitute.com

In addition to the d-d transitions, charge-transfer transitions are also possible. A ligand-to-metal charge transfer (LMCT) from the bromide anions (Br⁻) to the Fe(II) center is expected to occur at higher energies, typically in the ultraviolet region of the spectrum. osu.edu

| Species | Transition Type | Transition | Approximate Wavenumber (cm⁻¹) | Approximate Wavelength (nm) | Reference |

|---|---|---|---|---|---|

| [Fe(H₂O)₆]²⁺ | d-d | ⁵T₂g → ⁵Eg | 10,000 | 1000 | dalalinstitute.com |

| [Fe(H₂O)₆]²⁺ | d-d (Jahn-Teller splitting) | Splitting of ⁵Eg | ~2,000 | - | dalalinstitute.com |

Theoretical Spectroscopic Calculations (e.g., DFT-based IR/Raman/UV-Vis predictions)

Density Functional Theory (DFT) has become an essential tool for complementing experimental spectroscopic data by providing insights into geometries, energies, and electronic structures. nih.govmdpi.com For iron(II) bromide, DFT calculations have been employed to understand its fundamental properties. Studies on anhydrous FeBr₂ have shown that the inclusion of spin-orbit coupling is critical for accurately describing its electronic and magnetic properties. researchgate.net Furthermore, DFT has been used to predict the characteristic Raman vibrational modes (E_g and A_1g) for crystalline FeBr₂. researchgate.net

For the hydrated complex, such as trans-[Fe(H₂O)₄Br₂], DFT can be used to perform geometry optimizations to predict the stable structure. Following this, further calculations can predict various spectroscopic parameters.

Vibrational Spectra: The frequencies and intensities of infrared (IR) and Raman active modes can be calculated to aid in the interpretation of experimental vibrational spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, allowing for the prediction of the UV-Vis absorption spectrum, including both d-d and charge-transfer transitions. mdpi.com

XANES/EXAFS Spectra: While more computationally intensive, DFT can be used to calculate the electronic structure, which then serves as input for multiple scattering calculations (like the FEFF code) to simulate XANES and EXAFS spectra, helping to validate structural models derived from experimental fits. researchgate.net

These computational approaches allow for a deeper understanding of the structure-property relationships in iron(II) bromide hydrate that are probed by experimental spectroscopy.

Computational and Theoretical Chemistry Approaches to Iron Ii Bromide Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to understand the nature of chemical bonding and electronic properties of coordination compounds. For iron(II) bromide hydrate (B1144303), DFT calculations would be instrumental in elucidating the interactions between the iron(II) center, the bromide ligands, and the water molecules of hydration. However, specific studies applying DFT to analyze the electronic structure and bonding of isolated iron(II) bromide hydrate are not prominently featured in the reviewed literature.

Orbital Analysis and Electron Density Distribution

A key aspect of DFT studies involves the analysis of molecular orbitals and the distribution of electron density. This would reveal the nature of the Fe-Br and Fe-O (from water) bonds, including the degree of covalent versus ionic character. Such an analysis for iron(II) bromide hydrate would provide insights into how the d-orbitals of the iron(II) ion interact with the orbitals of the bromide and water ligands. Unfortunately, specific orbital analysis and electron density maps for iron(II) bromide hydrate have not been found in the surveyed literature.

Ab Initio Methods for High-Accuracy Molecular Geometry Optimization

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular geometries. The application of these methods to iron(II) bromide hydrate would yield very precise information about its structure. However, published studies detailing high-accuracy ab initio geometry optimizations specifically for iron(II) bromide hydrate are not found in the current body of scientific literature.

Molecular Dynamics Simulations for Lattice Dynamics and Water Molecule Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For iron(II) bromide hydrate, MD simulations could provide valuable insights into the dynamics of the crystal lattice, including vibrational modes. Furthermore, these simulations would be crucial for understanding the behavior of the water molecules within the hydrate structure, such as their orientation, hydrogen bonding network, and diffusion properties. While MD simulations have been used to study various hydrates, specific simulations focused on the lattice dynamics and water behavior in iron(II) bromide hydrate are not described in the reviewed literature.

Theoretical Prediction of Reaction Pathways and Energetics

Computational chemistry can be used to model chemical reactions, predicting the most likely pathways and the energy changes that occur. For iron(II) bromide hydrate, this could include studying its dehydration process, ligand exchange reactions, or its role in catalytic cycles. While some studies mention iron(II) bromide in the context of reaction mechanisms, detailed theoretical predictions of reaction pathways and energetics specifically involving the hydrated form are not available.

Quantum Chemical Studies of Metal-Ligand Interactions and Spin States

Quantum chemical calculations are essential for a deep understanding of the interactions between a metal ion and its surrounding ligands. In the case of iron(II) bromide hydrate, these studies would quantify the strength and nature of the bonds between the high-spin iron(II) center (a d6 metal ion) and the bromide and water ligands. Furthermore, these methods are critical for investigating the spin state of the iron complex and the factors that influence it. Although the magnetic properties of anhydrous iron(II) bromide have been studied, detailed quantum chemical investigations into the metal-ligand interactions and spin states of the hydrated species are not present in the surveyed literature.

Reactivity and Reaction Mechanism Studies of Iron Ii Bromide Hydrate

Substitution Reactions and Ligand Exchange Mechanisms

The hydrated iron(II) ion in aqueous solutions can undergo ligand exchange reactions, where the coordinated water molecules are replaced by other ligands. savemyexams.comlibretexts.org These reactions are fundamental to the synthesis of various iron complexes and catalysts.

Kinetics and Thermodynamics of Ligand Substitution

The kinetics and thermodynamics of ligand substitution reactions involving iron(II) complexes have been a subject of extensive study. The rate of these reactions is influenced by several factors, including the nature of the incoming and outgoing ligands, the solvent, and temperature. scholaris.cauou.ac.in

For instance, the reaction of iron(II) bromide with two equivalents of tetraethylammonium (B1195904) bromide yields the complex [(C₂H₅)₄N]₂FeBr₄. wikipedia.orgqsstudy.com In methanol (B129727), it forms solvated complexes such as [Fe(CH₃OH)₆]²⁺. wikipedia.org The thermodynamics of these reactions are dictated by the relative bond strengths and solvation energies of the reactants and products.

Kinetic studies on related iron(II) systems provide insights into the mechanistic pathways. For example, the rate constant for water exchange in the hexaquoiron(II) complex, a process relevant to the reactivity of iron(II) bromide hydrate (B1144303) in aqueous solutions, has been experimentally determined to be 4.4 × 10⁶ s⁻¹ at 298 K. nih.gov Computational studies using neural network potentials have estimated the rate for the dissociation of a water ligand (CN = 6 → CN = 5) to be 1.8 × 10⁸ s⁻¹, highlighting the dynamic nature of the hydration shell. nih.gov

The table below presents kinetic data for the complex formation between Fe(III) and a series of dicatecholspermidine siderophore-like ligands, which can provide a comparative understanding of ligand exchange kinetics involving iron ions.

| Ligand | Direct Rate Constant (k₁) (M⁻¹s⁻¹) | Reverse Rate Constant (k₋₁) (M⁻¹s⁻¹) |

| LE5 | (1.3+/-0.1)x10⁴ | (7+/-0.5)x10⁴ |

| LE3 | (1.4+/-0.2)x10⁴ | (9+/-1)x10⁴ |

| LA5 | (3.3+/-0.2)x10⁴ | (1.15+/-0.15)x10⁵ |

| LA3 | (1.4+/-0.1)x10⁴ | (7+/-0.5)x10⁴ |

| Data from a study on Fe(III) complex formation, provided for comparative insight into iron ligand exchange kinetics. nih.gov |

Role of Solvent in Ligand Exchange Processes

The solvent plays a crucial role in ligand exchange reactions of iron(II) bromide hydrate. The solubility and stability of the compound, as well as the kinetics and equilibrium of the reaction, are highly dependent on the solvent properties. Iron(II) bromide hydrate is highly soluble in water, methanol, and ethanol (B145695), and is also soluble in tetrahydrofuran (B95107) (THF). chemicalbook.com

In polar aprotic solvents, iron(II) bromide hydrate is hygroscopic, while it remains stable in dry THF. The solvent can directly participate in the reaction mechanism, for example, by forming solvated intermediates. In methanol, iron(II) bromide forms the [Fe(MeOH)₆]Br₂ solvate. wikipedia.orgqsstudy.com The choice of solvent can also influence the coordination number of the resulting complex. For instance, the reaction with chloride ions in concentrated hydrochloric acid leads to the formation of a tetrahedral [CoCl₄]²⁻ complex from the octahedral [Co(H₂O)₆]²⁺ ion, a principle that can be extended to iron(II) systems. libretexts.orgchemguide.co.uk The effect of different solvents on the stability and reactivity of iron(II) bromide is summarized in the table below.

| Solvent | Solubility ( g/100 mL) | Reactivity |

| Water | 620 (25°C) | Oxidizes to Fe³⁺ |

| Ethanol | 450 | Forms solvates |

| THF | 380 | Stable, inert |

| Acetonitrile (B52724) | 210 | Ligand exchange |

| This table highlights the solubility and general reactivity of anhydrous FeBr₂ in various solvents. |

Redox Chemistry and Electron Transfer Pathways Involving Iron(II) Bromide Hydrate

The iron(II) center in iron(II) bromide hydrate can be readily oxidized to iron(III), making the compound a participant in a variety of redox reactions. flinnprep.com This redox activity is central to its role as both a reducing agent and a catalyst.

Oxidation by Bromine and Other Oxidants

Iron(II) bromide can be oxidized by strong oxidizing agents. fishersci.com For example, elemental bromine oxidizes iron(II) to iron(III). libretexts.orgquora.com When bromine vapor is passed over hot iron, iron(III) bromide is formed. libretexts.org In solution, bromine water will also oxidize iron(II) ions to iron(III) ions. quora.com

The reaction with bromine can also lead to the formation of mixed-valence species. For instance, FeBr₂ reacts with bromide and bromine to form the intensely colored [FeBr₃Br₉]⁻ ion. wikipedia.orgqsstudy.com The oxidation of the Fe²⁺ ion to Fe³⁺ is a key process in many of these reactions. flinnprep.com

Reduction Processes and Reducing Agent Applications

Iron(II) bromide hydrate can act as a reducing agent, donating an electron to facilitate reduction reactions. This property is utilized in various chemical syntheses. For example, it can be used in the reduction of certain organic compounds.

BrO₃⁻ + 6 Fe²⁺ + 6 H⁺ → Br⁻ + 6 Fe³⁺ + 3 H₂O mdpi.com

The table below shows the effect of initial Fe²⁺ concentration on the bromate (B103136) reduction rate.

| Initial Fe²⁺ Concentration (mM) | Initial BrO₃⁻ Concentration (mM) | Initial pH | Bromate Reduction Rate (μM/min) |

| 0.26 | 0.03 | 5.2 | 0.00024 |

| 0.26 | 0.03 | 7.0 | 0.00026 |

| This data illustrates that a higher initial concentration of Fe²⁺ leads to a faster reduction of bromate. mdpi.com |

Thermal Decomposition Pathways and Intermediate Species Characterization

When heated, iron(II) bromide hydrate undergoes thermal decomposition. The decomposition products and pathways depend on the temperature and atmosphere. Heating anhydrous iron(II) bromide above 400°C in an inert atmosphere can yield metallic iron and bromine gas. However, the decomposition of the hydrated form is more complex.

Initially, heating leads to the loss of water molecules. Further heating can lead to the formation of iron oxides and hydrogen halides. fishersci.comsamaterials.com The thermal decomposition of related iron compounds, such as iron(III) nitrate (B79036) nonahydrate, has been shown to proceed through intermediate hydroxide (B78521) species like Fe(OH)₃ and even an unexpected Fe²⁺ intermediate, Fe(OH)₂, before the final formation of Fe₂O₃. acs.org Similarly, studies on the thermal decomposition of ammonium (B1175870) halides with iron have shown the formation of various ammoniates and ultimately iron nitrides at higher temperatures. researchgate.net While specific intermediate species for the thermal decomposition of iron(II) bromide hydrate are not extensively detailed in the provided search results, the decomposition is expected to involve dehydration followed by the breakdown of the anhydrous salt, potentially forming iron oxides and releasing hydrogen bromide. fishersci.com

Hydrolysis and Solvation Chemistry in Aqueous and Non-Aqueous Media

The chemical behavior of iron(II) bromide hydrate is significantly influenced by its interactions with solvents. These interactions range from hydrolysis in aqueous solutions to the formation of distinct solvate complexes in non-aqueous media.

Hydrolysis in Aqueous Media

When dissolved in water, iron(II) bromide (FeBr₂) acts as a source of the ferrous ion (Fe²⁺) and bromide ions (Br⁻). The ferrous ion subsequently becomes hydrated, forming the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. This complex undergoes partial hydrolysis, a reaction where a water molecule coordinated to the iron ion deprotonates to form a hydroxo ligand and releases a hydronium ion (H₃O⁺) into the solution. echemi.com This process is represented by the following equilibrium:

[Fe(H₂O)₆]²⁺ (aq) + H₂O (l) ⇌ [Fe(H₂O)₅(OH)]⁺ (aq) + H₃O⁺ (aq)

This release of hydronium ions results in aqueous solutions of iron(II) bromide hydrate being mildly acidic. The extent of hydrolysis is limited, but it is a critical factor in the chemistry of its aqueous solutions. Furthermore, heating these solutions can promote further hydrolysis and oxidation, potentially leading to the precipitation of iron hydroxides or oxides. In humid air, the solid hydrate can also oxidize on its surface. echemi.com To mitigate the oxidation of Fe²⁺ to Fe³⁺ in aqueous solutions, reducing agents or "oxygen scavengers" can be added.

Solvation in Non-Aqueous Media

Iron(II) bromide exhibits significant solubility in several polar non-aqueous solvents, a property that is crucial for its application in various synthetic contexts. qsstudy.com The solvation process in these media involves the formation of distinct coordination complexes, where solvent molecules act as ligands.

A well-documented example is the solvation in methanol. When iron powder is reacted with concentrated hydrobromic acid in methanol, the methanol solvate [Fe(MeOH)₆]Br₂ is formed. qsstudy.comwikipedia.org This octahedral complex, analogous to the hexaaquairon(II) ion, demonstrates the strong coordinating ability of methanol. Heating this methanol complex under vacuum is a method used to produce pure, anhydrous FeBr₂. qsstudy.comwikipedia.org

Studies on ion solvation in sterically demanding non-aqueous solvents, such as N,N'-dimethylpropyleneurea (DMPU), show that the bulkiness of the solvent molecules can lead to lower coordination numbers for the metal ion compared to in aqueous solutions. rsc.orgcore.ac.uk This alteration in the solvation sphere can, in turn, affect the reactivity and complex formation ability of the iron(II) center. rsc.orgcore.ac.uk For instance, weaker solvation can facilitate ligand exchange and complex formation reactions. rsc.org

Table 1: Solubility of Iron(II) Bromide in Various Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Highly soluble (117 g/100 mL for anhydrous form) | qsstudy.comwikipedia.org |

| Methanol (MeOH) | Soluble | qsstudy.comwikipedia.org |

| Ethanol | Soluble | qsstudy.comwikipedia.org |

| Tetrahydrofuran (THF) | Soluble | qsstudy.comwikipedia.org |

| Acetonitrile | Soluble (anhydrous form) | |

| N,N'-dimethylpropyleneurea (DMPU) | Forms solvated complexes | rsc.orgcore.ac.uk |

Studies of Reactivity in Specific Organic and Inorganic Transformations

Iron(II) bromide hydrate serves as a versatile precursor and catalyst in a range of chemical transformations. Its reactivity is centered on the Fe(II) ion, which can participate in ligand exchange, redox reactions, and catalytic cycles.

Inorganic Transformations

The Fe(II) center in iron(II) bromide readily undergoes ligand substitution reactions to form a variety of coordination complexes.

Formation of Halide Complexes: In the presence of excess bromide ions, FeBr₂ can form complex tetrahaloferrate(II) anions. For example, it reacts with two equivalents of tetraethylammonium bromide ((C₂H₅)₄NBr) to yield the complex salt [(C₂H₅)₄N]₂[FeBr₄]. qsstudy.comwikipedia.org

Redox Reactions: The ferrous ion (Fe²⁺) can be oxidized to the ferric ion (Fe³⁺). Strong oxidizing agents like bromine (Br₂) can oxidize Fe²⁺ to Fe³⁺. quora.com In one notable reaction, FeBr₂ reacts with both bromide and bromine to form an intensely colored, mixed-valence species, [FeBr₃Br₉]⁻, which contains both Fe(II) and Fe(III) centers. qsstudy.comwikipedia.org

Precipitation Reactions: As a soluble salt, it can be used in double displacement reactions. For instance, reacting an aqueous solution of iron(II) bromide with sodium hydroxide results in the precipitation of iron(II) hydroxide (Fe(OH)₂). webqc.org

Organic Transformations

Iron(II) bromide is recognized as an effective and economical catalyst or reagent in organic synthesis, offering an alternative to more expensive precious metal catalysts. nih.gov

Catalysis of Polymerization Reactions: It is frequently employed as a catalyst in polymerization processes, where the iron center facilitates the formation of complex polymers through coordination chemistry. qsstudy.com

Precursor for Organometallic Synthesis: The compound is a common starting material for the synthesis of various organoiron compounds, which are valuable in catalysis and materials science. For example, it has been used to synthesize iron(II) complexes with specialized ligands for applications in asymmetric catalysis. acs.org

Catalysis of Cross-Coupling Reactions: Iron catalysts, including those derived from FeBr₂, are utilized in a variety of C-C bond-forming reactions, such as Suzuki, Sonogashira, and Heck reactions, highlighting their versatility. nih.gov Iron(III) bromide, a related compound, has been used to catalyze Prins cyclizations. sci-hub.se

Reducing Agent: The Fe(II) ion can act as a reducing agent. In a manner analogous to iron(II) sulfate (B86663), it can be used during the workup of certain organic reactions to reduce unwanted byproducts, such as hydroperoxides.

Table 2: Examples of Reactions Involving Iron(II) Bromide

| Reaction Type | Reactants | Product(s) | Reference |

|---|---|---|---|

| Inorganic: Complex Formation | FeBr₂ + 2 (C₂H₅)₄NBr | [(C₂H₅)₄N]₂[FeBr₄] | qsstudy.comwikipedia.org |

| Inorganic: Mixed-Valence Formation | FeBr₂ + Bromide (Br⁻) + Bromine (Br₂) | [FeBr₃Br₉]⁻ | qsstudy.comwikipedia.org |

| Inorganic: Oxidation | 2 Fe²⁺(aq) + Br₂(aq) | 2 Fe³⁺(aq) + 2 Br⁻(aq) | quora.com |

| Organic: Catalysis | Monomers (e.g., olefins) | Polymers | qsstudy.com |

| Organic: Precursor | FeBr₂ + Ligands (e.g., TMEDA, phosphines) | Organoiron complexes | acs.org |

Coordination Chemistry of Iron Ii Bromide Hydrate

Formation of Adducts and Solvates with Diverse Ligands

Iron(II) bromide hydrate (B1144303) readily undergoes ligand substitution reactions to form simple adducts and solvates. In these reactions, the weakly bound water molecules are displaced by stronger neutral Lewis base ligands. The stoichiometry of the final product is highly dependent on the reaction conditions, the steric bulk, and the electronic properties of the incoming ligand.

For instance, when dissolved in a coordinating solvent like tetrahydrofuran (B95107) (THF), the water ligands are displaced to form solvated species. A common and isolable product is the tetrahedral complex trans-[FeBr₂(THF)₂]. This reaction demonstrates a simple exchange process where the solvent itself acts as the ligand.

Similarly, reactions with monodentate N-donor ligands such as pyridine (B92270) (py) or acetonitrile (B52724) (MeCN) lead to the formation of well-defined coordination complexes. With an excess of pyridine, the stable, high-spin octahedral complex trans-[FeBr₂(py)₄] is typically formed. The four pyridine ligands occupy the equatorial plane, with the two bromide anions in the axial positions, a configuration that minimizes steric repulsion. The number of coordinated ligands can be controlled, and with careful stoichiometric control, complexes with fewer ligands can also be isolated. These adduct-formation reactions are fundamental for accessing a wide range of iron(II) coordination environments.

▶ Click to view Table 1: Examples of Adducts and Solvates from Iron(II) Bromide Hydrate

| Incoming Ligand | Resulting Complex Formula | Coordination Number | Typical Geometry | Notes |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | [FeBr₂(THF)₂] | 4 | Tetrahedral | Formed by dissolving FeBr₂ in THF. |

| Pyridine (py) | [FeBr₂(py)₄] | 6 | Octahedral | Typically forms the trans isomer. |

| Acetonitrile (MeCN) | [Fe(MeCN)₆]Br₂ | 6 | Octahedral | Bromides act as counter-ions; formed in neat acetonitrile. |

Stereochemical Aspects of Iron(II) Coordination Complexes Derived from the Hydrate

The stereochemistry of complexes derived from iron(II) bromide hydrate is dictated by the coordination number of the iron(II) center and the nature of the coordinated ligands. The high-spin d⁶ electronic configuration does not impose a strong crystal field stabilization energy preference for a particular geometry, but steric and electronic factors of the ligands become dominant.

For six-coordinate complexes, which are the most common, an octahedral geometry is almost universally observed. When two different types of ligands are present in a 4:2 ratio, as in [FeBr₂(py)₄], cis and trans isomerism is possible. The trans isomer, with the two bromide ligands at a 180° angle to each other, is often the thermodynamically preferred product due to the minimization of steric clashes between the bulkier pyridine ligands.

For four-coordinate complexes, a tetrahedral geometry is typical, especially with large, bulky ligands that prevent higher coordination numbers. An example is the formation of [FeBr₂L₂] where L is a bulky phosphine (B1218219) ligand. The tetrahedral arrangement maximizes the distance between the ligands, reducing steric strain.

Five-coordinate complexes, exhibiting either trigonal bipyramidal or square pyramidal geometries, can also be formed, particularly with sterically demanding polydentate ligands that enforce a specific coordination geometry upon the metal center. The precise stereochemical outcome is a delicate balance between ligand size, electronic effects, and crystal packing forces in the solid state.

▶ Click to view Table 2: Stereochemistry of Representative Iron(II) Bromide Complexes

| Complex Formula | Coordination Number | Geometry | Isomerism Example |

|---|---|---|---|

| trans-[FeBr₂(py)₄] | 6 | Octahedral | trans isomer (D₄ₕ point group) |

| [FeBr₂(THF)₂] | 4 | Tetrahedral | N/A |

| [Fe(bpy)₃]Br₂ | 6 | Octahedral | Can exist as Δ and Λ enantiomers. |

| [FeBr(terpy)(H₂O)₂]Br | 6 | Distorted Octahedral | Meridional (mer) coordination of terpy ligand. |

Chelation and Polydentate Ligand Interactions

The reaction of iron(II) bromide hydrate with polydentate ligands (ligands that can bind to a metal center through two or more donor atoms) leads to the formation of highly stable chelate complexes. This enhanced stability is known as the chelate effect, which is an entropically driven phenomenon.

Classic examples involve the reaction with bidentate N-donor ligands like 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen). The reaction of FeBr₂·nH₂O with three equivalents of these ligands results in the complete displacement of both the water and bromide ligands from the primary coordination sphere. This forms the intensely colored cationic complex [Fe(bpy)₃]²⁺ or [Fe(phen)₃]²⁺, with the bromide anions serving as counter-ions. These tris-chelate complexes are robust and feature an octahedral iron(II) center.

The reaction can also be controlled stoichiometrically. Using two equivalents of the bidentate ligand can yield neutral complexes such as [FeBr₂(bpy)₂], where two bromide ligands remain coordinated to the iron center. Tridentate ligands like 2,2':6',2''-terpyridine (terpy) react to form complexes like [Fe(terpy)₂]Br₂, where the two planar terpy ligands coordinate in a mutually perpendicular fashion around the octahedral iron(II) center. These chelation reactions are central to creating iron complexes with specific photophysical and electrochemical properties.

Self-Assembly Processes and Supramolecular Architectures in Solution Phase

Iron(II) bromide hydrate is an excellent precursor for constructing complex supramolecular structures through self-assembly. In this approach, the iron(II) ion acts as a "node" or "vertex," and carefully designed organic ligands act as "linkers" or "struts." The final architecture is programmed by the coordination preferences of the metal ion and the geometry of the ligand.

In the solution phase, mixing FeBr₂·nH₂O with rigid, linear ditopic ligands such as 4,4'-bipyridine (B149096) can lead to the formation of one-dimensional coordination polymers. These structures consist of repeating -[Fe(ligand)]- units, often with the bromide and any remaining solvent/water molecules completing the coordination sphere of the iron centers, for example, -[FeBr₂(4,4'-bpy)]n-.

More sophisticated self-assembly can be achieved using angular ligands to create discrete, closed architectures. For example, combining an iron(II) source with a 90° or 120° ditopic ligand in the correct stoichiometric ratio can lead to the spontaneous formation of molecular squares or triangles, respectively. The process is driven by the system's search for the most thermodynamically stable arrangement. These self-assembled structures are often studied in solution using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can confirm the formation and composition of the desired supramolecular species.

Role of Coordinated Water Ligands in Complex Stability and Reactivity

Lability and Precursor Utility: The iron-oxygen bonds in the aqua ligands ([Fe-OH₂]) are relatively weak and kinetically labile. This property is paramount to the utility of iron(II) bromide hydrate as a starting material. The water molecules are easily displaced by a wide variety of incoming ligands, facilitating entry into diverse coordination chemistries under mild conditions. This contrasts with anhydrous FeBr₂, which can be kinetically more inert.

Influence on Reaction Pathways: The presence of water can direct the course of a reaction. Substitution often occurs in a stepwise manner, allowing for the isolation of partially substituted intermediates. For example, in a reaction with a bidentate ligand (NN), an intermediate species like [FeBr₂(NN)(H₂O)₂] might be formed before proceeding to the fully substituted [Fe(NN)₃]²⁺. The water ligands can thus be used to control the stoichiometry and structure of the final product.

Stabilization via Hydrogen Bonding: In the solid-state structure of the hydrate itself (e.g., FeBr₂·6H₂O, which is formulated as trans-[Fe(H₂O)₄Br₂]·2H₂O), the coordinated and lattice water molecules participate in an extensive network of hydrogen bonds. This network significantly contributes to the stability of the crystal lattice. This stabilizing role can persist in product complexes that retain one or more coordinated water ligands.

Acidity and Reactivity: Coordinated water molecules are more acidic than free water molecules due to the polarization of the O-H bond by the cationic Fe(II) center. Under appropriate pH conditions, these aqua ligands can be deprotonated to form hydroxo (-OH) or even oxo (=O) ligands, which can then act as bridging units to form polynuclear iron complexes. This reactivity highlights that the water ligand can be a direct participant in chemical transformations, not just a placeholder.

Applications of Iron Ii Bromide Hydrate in Advanced Synthetic Methodologies and Catalysis Research

Precursor in the Synthesis of Novel Iron-Containing Materials

Iron(II) bromide and its hydrates are fundamental starting materials for the creation of a wide array of iron-based compounds and materials. wikipedia.org Their utility as a precursor is rooted in their reactivity and ability to introduce iron(II) centers into various molecular and material frameworks. qsstudy.com

Synthesis of Organometallic Iron Compounds

Iron(II) bromide is a common precursor for the synthesis of organometallic iron compounds, which are crucial in both catalysis and materials science. It readily reacts with a variety of organic ligands to form new iron complexes. For instance, anhydrous iron(II) bromide, which is soluble in solvents like tetrahydrofuran (B95107) (THF), is a standard precursor in organometallic synthesis. wikipedia.org

A notable application is in the synthesis of iron complexes with chiral ligands, which are of interest for asymmetric catalysis. acs.org For example, treatment of a potassium salt of a silacycle-bridged biphenyl-based ligand with a mixture of iron(II) bromide and N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to the formation of a chiral iron(II) monobromide complex. acs.org Similarly, iron(II) bromide can be used to synthesize iron(II) complexes with chiral tridentate nitrogen donor ligands. rptu.de

The synthesis of ferrocene, a cornerstone of organometallic chemistry, can also involve iron(II) chloride, a related halide, generated in situ. wikipedia.org Iron(II) bromide serves a similar role as a precursor to other iron compounds in research laboratories. qsstudy.com It reacts with two equivalents of tetraethylammonium (B1195904) bromide to produce [(C₂H₅)₄N]₂FeBr₄. wikipedia.org

Role in the Formation of Iron Oxide Nanocrystals and Other Functional Materials

Iron(II) bromide is a valuable precursor in the fabrication of iron-containing functional materials, particularly iron oxide nanoparticles. Research into iron(II) bromide nanocrystals has highlighted their potential in chemical synthesis and other electronic, optical, and catalytic applications. americanelements.com These nanoparticles exhibit a large surface area and enhanced reactivity compared to the bulk material.

The synthesis of iron oxide nanoparticles can be achieved through methods involving the dissolution of a water-soluble iron salt, such as iron(II) bromide, in the presence of a stabilizer, followed by the addition of a base and heating. google.com This process allows for the controlled formation of nanoparticles with specific sizes and properties. Iron(II) bromide's paramagnetic nature also makes it suitable for the development of magnetic materials used in data storage and electronics.

Catalytic Activity in Organic and Inorganic Transformations

Iron(II) bromide demonstrates significant catalytic activity in a range of organic and inorganic chemical reactions. chemimpex.com Its effectiveness as a catalyst stems from the ability of the iron center to participate in redox cycles and act as a Lewis acid.

Polymerization Reactions

Iron(II) bromide is utilized as a catalyst in polymerization processes. qsstudy.comchemicalbook.com It facilitates the formation of complex polymers through coordination chemistry. The catalytic activity of iron(II) bromide in polymerization is a key application, highlighting its industrial potential. samaterials.comchemicalbook.com

Hydrosilylation Reactions

Iron-catalyzed hydrosilylation reactions have emerged as a promising, more sustainable alternative to those using precious metal catalysts. researchgate.net Iron(II) bromide, in combination with appropriate ligands, can catalyze the hydrosilylation of ketones and aldehydes. rptu.de For instance, in-situ formed iron(II) complexes derived from iron(II) acetate (B1210297) and chiral tridentate nitrogen donors have shown high activity in the hydrosilylation of acetophenone (B1666503). rptu.de Theoretical studies on mesoionic carbene (MIC)-iron(II) bromide systems in the hydrosilylation of acetophenone and benzaldehyde (B42025) derivatives have suggested the importance of a base for efficient conversion and proposed a bromide-to-hydride exchange in the initial catalytic steps. researchgate.net

Mechanisms of Catalytic Action

The catalytic mechanism of iron(II) bromide often involves its ability to act as a Lewis acid and facilitate electron transfer processes. In many reactions, the iron(II) center can be oxidized to iron(III) and subsequently reduced, enabling a catalytic cycle. nih.gov

In the context of C-H bond amination reactions catalyzed by iron(II) bromide, density functional theory (DFT) calculations have been used to elucidate the mechanism. researchgate.net The proposed cycle involves the initial formation of an iron nitrene intermediate from an aryl azide. researchgate.net This is followed by a C-H bond amination step and subsequent transformations to yield the final product. researchgate.net

For hydrosilylation reactions, the mechanism can be complex. One proposed pathway involves the formation of a hypervalent hydrosilicate as the active species. rptu.de Another mechanism, particularly for systems involving mesoionic carbene ligands, suggests a concerted reaction with the hydrosilane and a base. researchgate.net The iron catalyst facilitates the transfer of the hydride from the silane (B1218182) to the substrate. nih.gov The exact mechanism can vary depending on the specific ligands, substrates, and reaction conditions.

Role in Template-Directed Synthesis and Supramolecular Chemistry

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, have been effectively applied using iron(II) salts as nodes for constructing intricate structures. Iron(II) bromide hydrate (B1144303), as a source of Fe(II) ions, plays a significant role in template-directed synthesis, where the metal ion organizes molecular components into a specific, desired architecture that would not form, or would form in lower yields, in its absence. nih.govmdpi.com

One prominent example is the use of the [Cp(R)Fe]⁺ fragment (derived from iron(II) precursors) as a template to synthesize nine-membered 1,4,7-triphospha- and triarsamacrocycles. researchgate.net In these syntheses, the iron(II) center coordinates to bidentate and monodentate phosphine (B1218219) or arsine ligands, bringing the reactive ends into proximity to facilitate a cyclization reaction that would otherwise be entropically disfavored. researchgate.net The process involves the attack of a coordinated phosphide (B1233454) or arsenide nucleophile on an activated group of a neighboring ligand, a reaction pathway dictated by the geometry of the iron coordination sphere. researchgate.net

The self-assembly of functionalized iron(II) supramolecular helicates is another area where iron(II) ions are crucial. bham.ac.uk Although some studies utilize other iron(II) salts like tetrafluoroborate, the underlying principle of using the geometric preferences of the iron(II) center to direct the winding of ligand strands into a helical structure is a cornerstone of this chemistry. bham.ac.uk These complex architectures are formed by mixing the appropriate organic ligand strands with an iron(II) salt, leading to the spontaneous formation of the helicate. bham.ac.uk